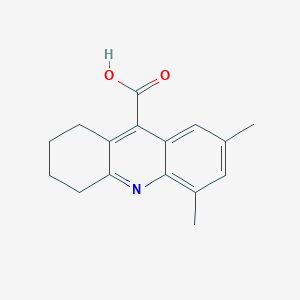
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid contains a total of 38 bonds; 21 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is 255.31, and its molecular formula is C16H17NO2 .Scientific Research Applications
Subheading: Supramolecular Networks in Organic Salts
Studies have revealed the intricate hydrogen-bonded networks formed between 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound closely related to 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and various carboxylic acid derivatives. The interactions between these compounds give rise to complex proton-transfer structures, contributing to a deeper understanding of molecular binding mechanisms. The multicomponent organic salts prepared show diverse crystalline forms, with the crystals characterized through X-ray diffraction analysis, IR, mp, and elemental analysis. These structures highlight the role of N H⋯O, O H⋯O hydrogen bonds, and other non-covalent interactions in constructing supramolecular architectures, resulting in 3D framework structures. This understanding is crucial in designing molecular materials with tailored properties (Jin et al., 2011), (Jin et al., 2011), (Ding et al., 2017).
Molecular Architecture on Surfaces
Subheading: Self-Organization of Acridine Derivatives on Substrates
Research on the molecular architecture of acridine-9-carboxylic acid, a core component of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, on Ag(111) surfaces has provided valuable insights. The study showcases how ACA molecules self-organize into distinctive structures at different coverages, influenced by the substrate's morphology. This self-organization is a result of hydrogen bonding interactions and is critical in forming large islands and different phases, each demonstrating unique molecular arrangements and packing densities. Such knowledge is pivotal in the fields of molecular electronics and surface chemistry, offering a pathway to manipulate molecular assembly on surfaces for various applications (Xu et al., 2006).
Photoactive Precursors in Neurotransmitter Release
Subheading: Harnessing Photochemical Properties for Controlled Release
The use of acridine as a photochemically removable protecting group for neurotransmitter amino acids opens new avenues in controlled drug release. The investigation into acridinyl methyl esters showcases their potential in the swift release of active molecules upon irradiation at specific wavelengths. This research not only broadens the understanding of the photochemical properties of acridine derivatives but also presents a promising approach for designing systems for targeted drug delivery with precise control over the release profiles (Piloto et al., 2013).
properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKXNCDFZOQBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


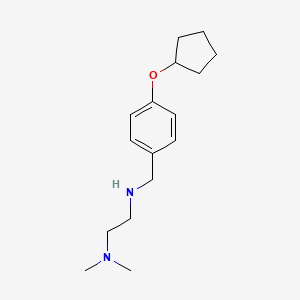
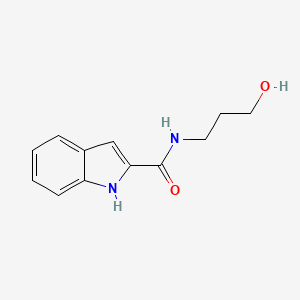
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

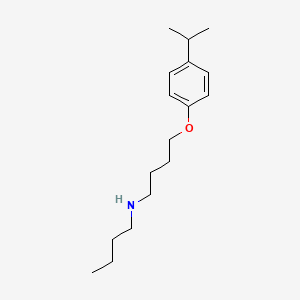

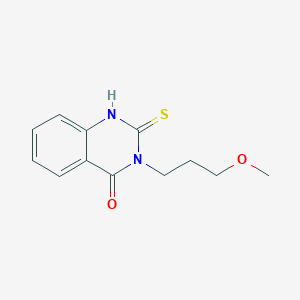

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
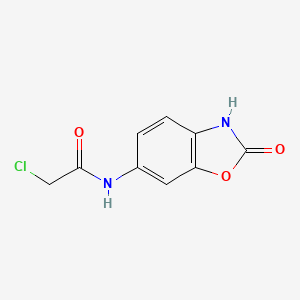
![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)